molecular formula C16H18FN5O2S2 B2918693 N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 886936-26-1

N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide

Cat. No.: B2918693
CAS No.: 886936-26-1
M. Wt: 395.47
InChI Key: FOEBWWGTDNWFPU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-based acetamide derivative characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked acetamide group. The acetamide moiety is further modified with a cyclopentyl group, while the thiadiazole ring bears a 4-fluorophenyl carbamoyl amino substituent. This structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, as observed in related thiadiazole derivatives .

Properties

IUPAC Name

N-cyclopentyl-2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O2S2/c17-10-5-7-12(8-6-10)19-14(24)20-15-21-22-16(26-15)25-9-13(23)18-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H,18,23)(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBWWGTDNWFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the thiadiazole core. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit DNA replication by interacting with nucleic acids or proteins involved in the replication machinery . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the thiadiazole ring, acetamide chain, and aryl groups, leading to differences in physicochemical properties and biological activity. Below is a detailed analysis of key comparisons:

Substituent Effects on Physical Properties
Compound Name Molecular Weight Substituents (Thiadiazole/Acetamide) Yield (%) Melting Point (°C) Key Reference
Target Compound Not explicitly reported Cyclopentyl, 4-fluorophenyl N/A N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) - Chlorobenzyl, isopropylphenoxy 74 132–134
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) - Benzylthio, isopropylphenoxy 88 133–135
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) - 4-Chlorophenyl, 4-nitrophenyl - -
N-(4-nitrophenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 444.48 4-Nitrophenyl, p-tolyl - -

Key Observations :

  • Substituent Bulk : Benzylthio derivatives (e.g., 5h) exhibit higher synthetic yields (88%) compared to chlorobenzyl (74%) or methylthio analogs (72–79%) . The cyclopentyl group in the target compound may influence solubility and steric interactions.
  • Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., compound 3) demonstrate potent Akt inhibition (92.36%) , while the target’s 4-fluorophenyl group may balance metabolic stability and activity.

Key Observations :

  • Anticancer Potential: Nitro-substituted thiadiazoles (e.g., compound 3) show superior Akt inhibition compared to fluorine-containing analogs, but fluorine may reduce toxicity .
  • Anticonvulsant Activity : Fluorine and nitro groups in benzothiazole-thiadiazole hybrids () correlate with 100% efficacy, suggesting the target’s 4-fluorophenyl group may enhance CNS activity .

Biological Activity

N-cyclopentyl-2-[(5-{[(4-fluorophenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its unique structural components and potential biological activities. This article provides an overview of its synthesis, biological properties, and implications for drug development.

Structural Characteristics

The compound features a thiadiazole ring, which is known for its biological activity, including antimicrobial and anticancer properties. The thiadiazole moiety's aromatic character and the presence of the sulfanyl group contribute to the compound's pharmacological profile . The incorporation of a cyclopentyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the thiadiazole ring through cyclization reactions.
  • Introduction of the carbamoyl group via amide coupling reactions.
  • Final acetamide formation through acylation.

These steps require careful optimization to maximize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . The specific compound under discussion is expected to demonstrate similar activity due to its structural features.

Anticancer Potential

The anticancer activity of this compound has been evaluated in vitro against several cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in colorectal adenocarcinoma (Caco-2) cells more effectively than in pulmonary adenocarcinoma (A549) cells . This selective cytotoxicity could be attributed to the compound's unique structure influencing its interaction with cellular targets.

Pharmacodynamics

Further biological assays are necessary to elucidate the pharmacodynamics of this compound fully. Initial findings suggest that it may interact with specific proteins involved in cell signaling pathways related to cancer progression and microbial resistance.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Antimicrobial Studies : A study demonstrated that thiadiazole derivatives exhibited broad-spectrum activity against drug-resistant bacterial strains . The inclusion of a cyclopentyl group was noted to enhance this effect.
  • Anticancer Studies : In vitro experiments showed that certain thiadiazole derivatives significantly reduced cell viability in Caco-2 cells compared to untreated controls (p < 0.001) . This suggests potential for development as an anticancer agent.
  • Mechanistic Insights : Research indicates that the mechanism of action may involve interference with nucleic acid synthesis or disruption of metabolic pathways within microbial cells .

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